molecular formula C19H23NO2 B1392029 2-(4-Hexyloxybenzoyl)-6-methylpyridine CAS No. 1187170-53-1

2-(4-Hexyloxybenzoyl)-6-methylpyridine

Cat. No. B1392029
M. Wt: 297.4 g/mol
InChI Key: WSGWESQWGIELBM-UHFFFAOYSA-N
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Description

2-(4-Hexyloxybenzoyl)-6-methylpyridine, commonly known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBP is a member of the pyridine family and is synthesized through a multi-step process. In

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • Organic Acid–Base Salt Structures : A study explored the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine and its interactions with different acidic components. The research detailed the proton transfer mechanisms, supramolecular heterosynthons, and the role of weak noncovalent interactions in crystal packing, presenting a sophisticated framework structure at the molecular level (Thanigaimani et al., 2015).

Synthesis of Complex Organic Compounds

  • Benzo-Crown Ether Synthesis : A study focused on the synthesis of new benzo-15-crown-5 ethers, revealing the interaction of 4'-formyl-5'-hydroxybenzo-15-crown-5 with derivatives of 2-amino-6-methylpyridine. The research provided insights into the tautomeric equilibria and structural dynamics in various solvents, offering a glimpse into the complex chemistry of crown ethers and their derivatives (Hayvalı et al., 2003).

Material Science and Framework Structures

  • Supramolecular Association in Organic Salts : Research into the hydrogen-bonded supramolecular association in organic salts revealed intricate details about proton-transfer complexes assembled from 2-amino-4-methylpyridine and various aromatic carboxylic acids. The study highlighted the construction of supramolecular architectures, emphasizing the significance of both classical hydrogen bonds and noncovalent interactions in the crystal packing of these compounds (Khalib et al., 2014).

  • Metal–Organic Frameworks (MOFs) : A study delved into the synthesis and structural characterization of a novel Co(II) metal–organic framework based on 6-methylpyridine-2,4-dicarboxylic acid N-oxide. The research provided insights into the one-dimensional helical chain formation, 2-D herringbone framework construction, and the three-dimensional supramolecular network, highlighting the thermal stability and potential applications of such MOFs in various fields (Lin & Qiu, 2010).

properties

IUPAC Name

(4-hexoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-14-22-17-12-10-16(11-13-17)19(21)18-9-7-8-15(2)20-18/h7-13H,3-6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGWESQWGIELBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222204
Record name [4-(Hexyloxy)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hexyloxybenzoyl)-6-methylpyridine

CAS RN

1187170-53-1
Record name [4-(Hexyloxy)phenyl](6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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